molecular formula C6H12F3N B3046623 (R)-2,2-Dimethyl-1-trifluoromethyl-propylamine CAS No. 1261298-42-3

(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine

Cat. No. B3046623
CAS RN: 1261298-42-3
M. Wt: 155.16
InChI Key: SWDHBAMNSWXENT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine, also known as DPTF, is a chiral amine that has gained significant attention in recent years due to its potential applications in various fields of scientific research. DPTF is a colorless liquid with a boiling point of 102-104°C and a molecular weight of 177.2 g/mol. It is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Superconducting Quantum Interference Devices (SQUIDs)

Superconducting quantum interference devices (SQUIDs) are ultrasensitive magnetic sensors used in various scientific and medical applications®-TFMPA can act as a ligand for stabilizing superconducting materials, enhancing their performance in SQUIDs . These devices find use in magnetoencephalography (MEG), biomagnetic imaging, and geophysical exploration.

Nanocrystals and Quantum Dots

Nanocrystals, especially semiconductor quantum dots, have applications in optoelectronics, imaging, and sensing. ®-TFMPA can serve as a ligand during nanocrystal synthesis, controlling size, shape, and surface properties. These nanocrystals find use in solar cells, LEDs, and biological imaging .

Future Directions

: ChemmineR: Cheminformatics Toolkit for R : Chemical Reactions Analysis: Theory and Algorithms

properties

IUPAC Name

(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDHBAMNSWXENT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716954
Record name (2R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261298-42-3
Record name (2R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 2
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 3
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 4
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 5
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 6
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine

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